(2E)-2-({2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)hydrazinecarboxamide
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Overview
Description
[(E)-({2-[BENZYL(METHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)AMINO]UREA is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and urea
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-({2-[BENZYL(METHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)AMINO]UREA typically involves multiple steps, starting with the preparation of the pyrido[1,2-a]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize efficiency and yield. One such method includes the use of catalyst-free, environmentally friendly reactions in aqueous media, which can be advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[(E)-({2-[BENZYL(METHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)AMINO]UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
[(E)-({2-[BENZYL(METHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)AMINO]UREA has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of [(E)-({2-[BENZYL(METHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)AMINO]UREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Thiourea Derivatives: These compounds share structural similarities with urea derivatives and exhibit diverse biological activities.
Pyrimidine Derivatives: Pyrimidines are known for their pharmacological effects, including anti-inflammatory and antimicrobial properties.
Benzothiazole Derivatives: These compounds are also biologically active and are used in medicinal chemistry.
Uniqueness
[(E)-({2-[BENZYL(METHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)AMINO]UREA is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C18H18N6O2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[(E)-[2-[benzyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylideneamino]urea |
InChI |
InChI=1S/C18H18N6O2/c1-23(12-13-7-3-2-4-8-13)16-14(11-20-22-18(19)26)17(25)24-10-6-5-9-15(24)21-16/h2-11H,12H2,1H3,(H3,19,22,26)/b20-11+ |
InChI Key |
YZYFNXBTMJLAJL-RGVLZGJSSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)/C=N/NC(=O)N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)C=NNC(=O)N |
Origin of Product |
United States |
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